2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound is a rhodanine derivative characterized by a 4-ethoxyphenyl substituent at the C-5 position of the thiazolidinone core and a butanoic acid chain at the N-3 position. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-12(15(19)20)17-14(18)13(23-16(17)22)9-10-5-7-11(8-6-10)21-4-2/h5-9,12H,3-4H2,1-2H3,(H,19,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMPVKBQCAFOTE-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, followed by the addition of butanoic acid. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the reaction being monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C-5 Position
The C-5 substituent is critical for modulating biological activity and physicochemical properties. Key comparisons include:
*Inferred from substituent effects.
- 4-Ethoxyphenyl vs.
- 4-Bromophenyl : Bromine’s electron-withdrawing nature could reduce electron density on the aromatic ring, altering binding affinity in enzyme-active sites .
- Cinnamaldehyde (Epalrestat) : The conjugated double bond system in Epalrestat likely contributes to its aldose reductase inhibition by stabilizing interactions with the enzyme’s hydrophobic pocket .
Acid Chain Modifications
The butanoic acid chain in the target compound contrasts with shorter (e.g., acetic acid in Epalrestat) or branched (e.g., 3-methylbutanoic acid in ) chains:
- Butanoic Acid: Longer chains may improve solubility in aqueous environments but reduce cell membrane permeability compared to shorter chains.
- Acetic Acid (Epalrestat) : Shorter chains are associated with efficient enzyme inhibition but may require higher doses for efficacy .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight (~365 g/mol) is within the acceptable range for drug-likeness, unlike brominated derivatives (e.g., 400.3 g/mol in ), which may face bioavailability challenges .
- Melting Points : While specific data for the target compound are unavailable, analogs like (Z)-5-((4-methylimidazol-5-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (mp 254–256°C) suggest that planarity and hydrogen-bonding capacity influence thermal stability .
Biological Activity
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, also known by its CAS number 313530-07-3, is a compound belonging to the thiazolidinone family. This compound has garnered attention for its potential biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C14H13NO4S2, with a molecular weight of 323.39 g/mol. The structure includes a thiazolidinone ring and an ethoxyphenyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds related to thiazolidinones exhibit significant antimicrobial properties. A study utilizing disk diffusion methods assessed the antimicrobial activity of various derivatives, including those related to the target compound. The results demonstrated that certain derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound 1 | High | Moderate |
| Compound 2 | Moderate | High |
| Compound 3 | High | High |
| Compound 4 | Moderate | Moderate |
Case Study : In a specific study, derivatives of thiazolidinones were tested against Staphylococcus aureus and Escherichia coli, revealing that certain compounds had an inhibitory effect on bacterial growth, suggesting their potential as antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various models. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro.
Research Findings : In vitro studies showed that the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential for treating inflammatory conditions .
Anticancer Activity
The anticancer properties of thiazolidinone derivatives have been a focal point in recent research. The compound's mechanism of action appears to involve apoptosis induction in cancer cells.
Experimental Evidence : In cell line studies involving human cancer cells (e.g., breast and colon cancer), treatment with the compound resulted in decreased cell viability and increased apoptotic markers such as caspase activation .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The thiazolidinone ring may interact with various enzymes involved in inflammatory pathways.
- Cell Signaling Interference : The compound may disrupt signaling pathways that promote cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress levels within cells, impacting cellular health and apoptosis.
Q & A
Basic Synthesis: What are the key synthetic steps and critical optimization parameters for preparing this compound?
Answer:
The synthesis involves multi-step organic reactions:
Thiazolidinone Core Formation : Condensation of 4-ethoxyphenylaldehyde with thiourea derivatives under reflux in ethanol or DMSO to form the thiazolidine ring .
Side-Chain Introduction : Alkylation or acylation reactions to attach the butanoic acid moiety, requiring pH control (e.g., ~7–8) to avoid ester hydrolysis .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization .
- Temperature : Reflux conditions (70–90°C) optimize yields while minimizing side products .
Structural Characterization: Which analytical methods are most effective for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : and NMR verify the Z-configuration of the benzylidene group and thione (C=S) resonance at ~165–175 ppm .
- HPLC-MS : Confirms molecular weight (e.g., [M+H] at m/z ~435) and purity (>98%) .
- X-Ray Crystallography : Resolves stereochemistry (e.g., dihedral angles of the thiazolidinone ring) .
Biological Activity Screening: What assays and models are used for initial pharmacological profiling?
Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .
- Antimicrobial Testing : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and E. coli .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or α-glucosidase .
Advanced Synthesis: How can reaction yield and purity be optimized for scale-up?
Answer:
- Catalyst Screening : Triethylamine improves cyclization efficiency by 20–30% .
- Continuous Flow Reactors : Reduce reaction time (from 24h to 4h) and enhance reproducibility .
- In-Line Monitoring : FTIR tracks intermediate formation to adjust conditions dynamically .
Data Contradictions: How to resolve conflicting biological activity data across studies?
Answer:
- Replicate Assays : Use orthogonal methods (e.g., fluorescence and calorimetry for binding affinity) .
- Purity Verification : HPLC-UV/ELSD detects impurities (<2% required) .
- Strain Variability : Test across multiple microbial strains or cell lines .
Computational Studies: What in silico approaches predict target interactions?
Answer:
- Molecular Docking : AutoDock Vina models binding to PPAR-γ (binding energy ≤ -8.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD ≤ 2 Å over 100 ns) .
- ADMET Prediction : SwissADME evaluates bioavailability (%ABS >50%) and CYP450 interactions .
Stability: How does the compound degrade under varying pH and temperature?
Answer:
- pH Stability : Stable at pH 6–7 (t > 48h), but hydrolyzes at pH >9 (thione to thiol conversion) .
- Thermal Degradation : TGA shows decomposition >200°C; store at -20°C in amber vials .
- Oxidative Stability : Susceptible to ROS; add antioxidants (e.g., BHT) in formulations .
Structure-Activity Relationship (SAR): Which substituents enhance bioactivity?
Answer:
| Analog | Modification | Activity Trend | Reference |
|---|---|---|---|
| Ethoxy → Methoxy | Increased logP | Higher antimicrobial potency | |
| Butanoic acid → Hexanoic acid | Longer chain | Improved anti-inflammatory IC | |
| Thione → Oxo | Reduced H-bonding | Lower COX-2 inhibition |
Crystallography: How to confirm stereochemistry and solid-state packing?
Answer:
- Single-Crystal X-Ray : Resolves Z-configuration (C5=C6 torsion angle ~0°) and hydrogen bonding (S···O distances ~3.2 Å) .
- Powder XRD : Matches simulated pattern (R <10%) to verify batch consistency .
Scale-Up Challenges: What industrial techniques address purification bottlenecks?
Answer:
- Automated Flash Chromatography : Reduces solvent use by 40% vs. manual methods .
- Membrane Filtration : Removes endotoxins for in vivo studies .
- Crystallization Optimization : Seed crystals control particle size (D <50 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
